molecular formula C20H17N3O2S B11064308 7-Methoxy-5-(pyridin-4-yl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7-Methoxy-5-(pyridin-4-yl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11064308
M. Wt: 363.4 g/mol
InChI Key: VBQPDDRNBZLLTM-UHFFFAOYSA-N
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Description

7-METHOXY-5-(4-PYRIDYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple rings, including a pyrazole ring fused with a benzoxazine ring, and substituted with methoxy, pyridyl, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHOXY-5-(4-PYRIDYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound.

    Formation of the Benzoxazine Ring: The benzoxazine ring is then formed by the cyclization of an appropriate o-aminophenol derivative with a suitable aldehyde or ketone.

    Substitution Reactions: The methoxy, pyridyl, and thienyl groups are introduced through various substitution reactions, often involving nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and methoxy groups, leading to the formation of sulfoxides or sulfones and demethylated products, respectively.

    Reduction: Reduction reactions can target the pyridyl ring, potentially converting it to a piperidine ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and palladium catalysts (e.g., Pd(PPh3)4) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones, and demethylated derivatives.

    Reduction: Reduced pyridyl derivatives.

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its heterocyclic structure and potential bioactivity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 7-METHOXY-5-(4-PYRIDYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. Additionally, its ability to form hydrogen bonds and π-π interactions with receptors can modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-METHOXY-5-(4-PYRIDYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: Similar structure but with a furan ring instead of a thienyl ring.

    7-METHOXY-5-(4-PYRIDYL)-2-(2-PHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: Similar structure but with a phenyl ring instead of a thienyl ring.

Uniqueness

The uniqueness of 7-METHOXY-5-(4-PYRIDYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE lies in its combination of methoxy, pyridyl, and thienyl groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

7-methoxy-5-pyridin-4-yl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C20H17N3O2S/c1-24-17-5-2-4-14-16-12-15(18-6-3-11-26-18)22-23(16)20(25-19(14)17)13-7-9-21-10-8-13/h2-11,16,20H,12H2,1H3

InChI Key

VBQPDDRNBZLLTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CS4)C5=CC=NC=C5

Origin of Product

United States

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